2-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[1-(2-METHOXYETHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL]-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 2-[1-(2-METHOXYETHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL]-N-(4-METHYLPHENYL)ACETAMIDE involves multiple steps, including the formation of the benzimidazole ring and the subsequent attachment of the tetrahydropyrimidine moiety. The synthetic route typically involves the following steps:
Formation of Benzimidazole Ring: This step involves the cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Attachment of Tetrahydropyrimidine Moiety: The benzimidazole intermediate is then reacted with a suitable aldehyde and ammonia or an amine to form the tetrahydropyrimidine ring.
Final Coupling: The final step involves coupling the tetrahydropyrimidine-benzimidazole intermediate with 4-methylphenylacetyl chloride under basic conditions to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-[1-(2-METHOXYETHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL]-N-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
2-[1-(2-METHOXYETHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL]-N-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(2-METHOXYETHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL]-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2-[1-(2-METHOXYETHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL]-N-(4-METHYLPHENYL)ACETAMIDE can be compared with other similar compounds, such as:
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Tetrahydropyrimidine Derivatives: Compounds like pyrimethamine, which is used as an antimalarial drug.
The uniqueness of 2-[1-(2-METHOXYETHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL]-N-(4-METHYLPHENYL)ACETAMIDE lies in its combined structure, which may confer distinct chemical and biological properties compared to its individual components.
Properties
Molecular Formula |
C22H24N4O3 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)-2-oxo-3,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H24N4O3/c1-15-7-9-17(10-8-15)23-20(27)13-16-14-26-19-6-4-3-5-18(19)24-22(26)25(21(16)28)11-12-29-2/h3-10,16H,11-14H2,1-2H3,(H,23,27) |
InChI Key |
UMOICYPIBPCNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2CN3C4=CC=CC=C4N=C3N(C2=O)CCOC |
Origin of Product |
United States |
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